7,9-dimethyl-1-(2-morpholinoethyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
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Overview
Description
7,9-dimethyl-1-(2-morpholinoethyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a complex heterocyclic compound that belongs to the triazine family This compound is characterized by its unique structure, which includes a triazino-purine core fused with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-dimethyl-1-(2-morpholinoethyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazine Core: The initial step involves the cyclization of appropriate precursors to form the triazine ring. This can be achieved through a [4+2] cycloaddition reaction, where a diene and a dienophile react under controlled conditions.
Functional Group Introduction: Subsequent steps involve the introduction of the morpholinoethyl and phenyl groups. This can be done through nucleophilic substitution reactions, where the triazine core is reacted with appropriate reagents under basic or acidic conditions.
Final Cyclization and Purification: The final step involves the cyclization of the intermediate compounds to form the desired triazino-purine structure. This step often requires specific reaction conditions, such as elevated temperatures and the use of catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can streamline the synthesis process, reducing the need for manual intervention and minimizing the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
7,9-dimethyl-1-(2-morpholinoethyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents. These reactions are usually performed under inert atmospheres to prevent unwanted side reactions.
Substitution: Nucleophilic substitution reactions often require the use of strong bases such as sodium hydroxide, while electrophilic substitution reactions may require the use of Lewis acids such as aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or amines
Scientific Research Applications
7,9-dimethyl-1-(2-morpholinoethyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases. Its unique structure allows it to interact with specific molecular targets, making it a valuable lead compound for drug development.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes, such as cell proliferation and apoptosis. It has been shown to exhibit cytotoxic activity against certain cancer cell lines, making it a promising candidate for further research.
Chemical Biology: The compound is used as a tool in chemical biology to study the interactions between small molecules and biological macromolecules. Its ability to bind to specific targets makes it useful for probing biological pathways and identifying potential therapeutic targets.
Industrial Applications: The compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for use in various industrial applications, such as catalysis and material science.
Mechanism of Action
The mechanism of action of 7,9-dimethyl-1-(2-morpholinoethyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to the suppression of cell proliferation. Additionally, the compound may interact with cellular receptors, triggering signaling pathways that result in apoptosis or other cellular responses.
Comparison with Similar Compounds
7,9-dimethyl-1-(2-morpholinoethyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione can be compared with other similar compounds, such as:
Triazine Derivatives: Compounds with a triazine core, such as melamine and cyanuric acid, share some structural similarities with this compound. the presence of additional functional groups in the latter compound imparts unique chemical and biological properties.
Purine Derivatives: Compounds like caffeine and theobromine, which contain a purine core, also share some similarities. The fusion of the triazine and purine rings in this compound results in a distinct structure with unique properties.
Heterocyclic Compounds: Other heterocyclic compounds, such as quinolines and isoquinolines, exhibit some structural similarities. the specific arrangement of atoms and functional groups in this compound sets it apart from these compounds.
Properties
IUPAC Name |
7,9-dimethyl-1-(2-morpholin-4-ylethyl)-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O3/c1-24-18-17(19(29)25(2)21(24)30)27-14-16(15-6-4-3-5-7-15)23-28(20(27)22-18)9-8-26-10-12-31-13-11-26/h3-7H,8-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVGZEKJATYODN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CCN4CCOCC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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